6-[(E)-but-2-enyl]-4-[2,5-dimethoxy-4-(morpholine-4-carbonyl)phenyl]-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-one
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Overview
Description
GNE-375 is a selective and potent inhibitor of bromodomain-containing protein 9 (BRD9) with an inhibitory concentration (IC50) of 5 nanomolar . It also inhibits bromodomain-containing protein 4 (BRD4), transcription initiation factor TFIID subunit 1 (TAF1), and cat eye syndrome chromosome region candidate 2 (CECR2) . GNE-375 is primarily used in the study of epigenetic resistance .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GNE-375 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production of GNE-375 follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
Chemical Reactions Analysis
Types of Reactions
GNE-375 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: GNE-375 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
Scientific Research Applications
GNE-375 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of bromodomain-containing proteins.
Biology: Employed in research to understand the role of bromodomain-containing proteins in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases related to epigenetic dysregulation.
Mechanism of Action
GNE-375 exerts its effects by selectively inhibiting bromodomain-containing protein 9 (BRD9). It binds to the bromodomain of BRD9, preventing its interaction with acetylated lysine residues on histone proteins. This inhibition disrupts the chromatin structure and affects gene expression, leading to the prevention of epigenetically-defined drug resistance .
Comparison with Similar Compounds
Similar Compounds
GSK737: A dual inhibitor of bromodomain-containing protein 4 (BRD4) BD1 and BD2.
BET BD2-IN-1: A potent and selective inhibitor of bromodomain and extra-terminal (BET) BD2.
Uniqueness
GNE-375 is unique due to its high selectivity and potency for bromodomain-containing protein 9 (BRD9) over other bromodomain-containing proteins. It shows more than 100-fold selectivity for BRD9 compared to BRD4, TAF1, and CECR2 . This high selectivity makes GNE-375 a valuable tool for studying the specific role of BRD9 in various biological processes and diseases .
Biological Activity
The compound 6-[(E)-but-2-enyl]-4-[2,5-dimethoxy-4-(morpholine-4-carbonyl)phenyl]-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-one is a pyrrolopyridine derivative that has attracted attention due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C₂₅H₃₀N₂O₄
- Molecular Weight : 450.5 g/mol
- InChI Key : FWTDDBIMDSVPTR-AATRIKPKSA-N
This compound features a pyrrolopyridine core with various substituents that may influence its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of the pyrrolopyridine framework.
- Introduction of the morpholine and dimethoxy substituents.
- Functionalization at the butenyl position.
Research indicates that the synthetic pathway can significantly affect yield and purity, making optimization essential for biological testing .
The compound exhibits various biological activities, primarily through inhibition of specific enzyme pathways. Notably, it has been studied for its potential as a phosphodiesterase (PDE) inhibitor, which plays a crucial role in cellular signaling by regulating cyclic nucleotide levels.
Key Findings :
- Inhibition of PDE4 : In vitro studies have shown that derivatives similar to this compound can inhibit PDE4B with IC50 values lower than standard inhibitors like rolipram . This suggests potential applications in treating inflammatory diseases.
Antitumor Activity
Several studies have indicated that compounds with similar structures exhibit antitumor properties. The mechanism often involves:
- Induction of apoptosis in cancer cells.
- Inhibition of tumor growth through modulation of signaling pathways.
For instance, a related compound demonstrated significant cytotoxicity against breast cancer cell lines, suggesting that this class of compounds may be beneficial in cancer therapy .
Study 1: Anticancer Efficacy
A recent study evaluated the efficacy of this compound in various cancer cell lines. The results showed:
- Cell Line Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values : MCF-7 (15 µM), HeLa (20 µM).
These findings indicate a promising therapeutic index for further development .
Study 2: Inflammatory Response Modulation
Another study focused on the compound's ability to modulate inflammatory responses by inhibiting TNF-alpha release in macrophages. The results demonstrated:
- Reduction in TNF-alpha Levels : 45% decrease at 10 µM concentration.
This suggests potential use in treating inflammatory conditions such as asthma or COPD .
Data Tables
Activity Type | Cell Line Tested | IC50 Value (µM) | Mechanism |
---|---|---|---|
Antitumor | MCF-7 | 15 | Apoptosis induction |
Antitumor | HeLa | 20 | Signaling pathway modulation |
Anti-inflammatory | Macrophages | 10 | TNF-alpha inhibition |
Properties
Molecular Formula |
C25H29N3O5 |
---|---|
Molecular Weight |
451.5 g/mol |
IUPAC Name |
6-[(E)-but-2-enyl]-4-[2,5-dimethoxy-4-(morpholine-4-carbonyl)phenyl]-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C25H29N3O5/c1-5-6-7-28-15-20(18-12-16(2)26-23(18)25(28)30)17-13-22(32-4)19(14-21(17)31-3)24(29)27-8-10-33-11-9-27/h5-6,12-15,26H,7-11H2,1-4H3/b6-5+ |
InChI Key |
FWTDDBIMDSVPTR-AATRIKPKSA-N |
Isomeric SMILES |
C/C=C/CN1C=C(C2=C(C1=O)NC(=C2)C)C3=CC(=C(C=C3OC)C(=O)N4CCOCC4)OC |
Canonical SMILES |
CC=CCN1C=C(C2=C(C1=O)NC(=C2)C)C3=CC(=C(C=C3OC)C(=O)N4CCOCC4)OC |
Origin of Product |
United States |
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